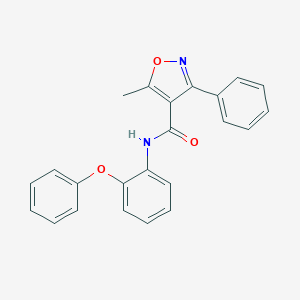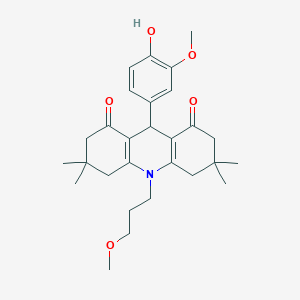![molecular formula C18H19N3O4 B422966 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B422966.png)
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C18H19N3O4 and a molecular weight of 341.36 g/mol . This compound is known for its unique chemical structure, which includes an aminocarbonyl group, a carbohydrazonoyl group, and an ethoxyphenyl group attached to a methylbenzoate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to introduce the carbohydrazonoyl group. Finally, the aminocarbonyl group is introduced through a reaction with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The aminocarbonyl and carbohydrazonoyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Aminocarbonyl)carbohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate
- 4-[2-(Aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate
- 4-[2-(Aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl and methylbenzoate moieties provide unique steric and electronic properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H19N3O4/c1-3-24-16-10-13(11-20-21-18(19)23)6-9-15(16)25-17(22)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H3,19,21,23)/b20-11+ |
InChI Key |
KXSZGQQBKQIXBT-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422883.png)

![2-chloro-5-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B422885.png)
![2-(4-Tert-butylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B422890.png)
![5-Tert-butyl-2-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B422893.png)
![2-(4-Methylphenyl)-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B422895.png)
![2-methyl-3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B422896.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B422899.png)
![2-methoxy-5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B422900.png)
![2-methoxy-6-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B422902.png)
![2-Methyl-3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B422903.png)
![3-(4-tert-butylphenyl)-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B422904.png)
![9-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422906.png)
